

AT7519 TFA: Application Notes and Protocols for Cell Culture Treatment

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Compound of Interest

Compound Name: AT7519 TFA

Cat. No.: B1139512

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Introduction

AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1][2][3] By targeting these key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest, apoptosis, and inhibits tumor growth in various cancer cell lines.[4] These application notes provide detailed protocols for the use of **AT7519 TFA** in cell culture, including recommended treatment conditions, and methods for assessing its biological effects.

Mechanism of Action

AT7519 competitively binds to the ATP-binding pocket of CDKs, inhibiting their kinase activity.[4][5] This leads to several downstream effects, including:

- **Cell Cycle Arrest:** Inhibition of CDK1 and CDK2 prevents the phosphorylation of key substrates required for cell cycle progression, leading to arrest at the G0/G1 and G2/M phases.[4]
- **Induction of Apoptosis:** AT7519 treatment leads to the induction of programmed cell death, as evidenced by an increase in the sub-G1 population and PARP cleavage.[2][6]

- Inhibition of Transcription: Through inhibition of CDK9, AT7519 prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to a reduction in transcription of anti-apoptotic proteins like Mcl-1.[2][7]
- Activation of GSK-3 β : AT7519 can also induce apoptosis through the activation of Glycogen Synthase Kinase 3 β (GSK-3 β) by reducing its inhibitory phosphorylation.[1][8]

Data Summary

Table 1: IC50 Values of **AT7519 TFA** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Incubation Time (h)	Assay
HCT116	Colon Carcinoma	82	72	Alamar Blue
A2780	Ovarian Carcinoma	350	72	Alamar Blue
MRC5	Normal Lung Fibroblast	980	72	Alamar Blue
MCF-7	Breast Adenocarcinoma	40	Not Specified	Not Specified
SW620	Colorectal Adenocarcinoma	940	Not Specified	Not Specified
MM.1S	Multiple Myeloma	500	48	MTT Assay
U266	Multiple Myeloma	500	48	MTT Assay
MM.1R	Multiple Myeloma	>2000	48	MTT Assay
AsPC1	Pancreatic Adenocarcinoma	533	72	PrestoBlue Assay
BxPC-3	Pancreatic Adenocarcinoma	640	72	PrestoBlue Assay

Table 2: Effects of **AT7519 TFA** on Cell Cycle Distribution in HCT116 Cells

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)	Sub-G1 Phase (%)
Vehicle Control (0.1% DMSO)	45	30	25	<5
250 nM AT7519 (24h)	60	15	20	5
500 nM AT7519 (24h)	20	10	60	10

Experimental Protocols

1. Cell Proliferation Assay (MTT/Alamar Blue)

This protocol is for determining the cytotoxic effects of **AT7519 TFA** on cancer cell lines.

Materials:

- **AT7519 TFA** (stock solution in DMSO)
- Complete cell culture medium
- 96-well plates
- MTT reagent (5 mg/mL in PBS) or Alamar Blue reagent
- DMSO
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.[\[9\]](#)

- Prepare serial dilutions of **AT7519 TFA** in complete medium. The final DMSO concentration should not exceed 0.1%.[\[9\]](#)
- Remove the overnight culture medium and add 100 μ L of the medium containing different concentrations of **AT7519 TFA** to the wells.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[\[2\]](#)
- For MTT Assay:
 - Add 20 μ L of MTT reagent to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a plate reader.
- For Alamar Blue Assay:
 - Add 10 μ L of Alamar Blue reagent to each well and incubate for 2-4 hours at 37°C.[\[9\]](#)
 - Measure fluorescence with excitation at 530-560 nm and emission at 590 nm.[\[4\]](#)
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of **AT7519 TFA** on cell cycle distribution.

Materials:

- **AT7519 TFA**
- 6-well plates
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)

- Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
- Flow cytometer

Procedure:

- Seed 0.5×10^6 cells per well in 6-well plates and allow them to attach overnight.[4]
- Treat the cells with the desired concentrations of **AT7519 TFA** or vehicle control (0.1% DMSO) for 24 hours.[4]
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at 37°C in the dark.[4]
- Analyze the cell cycle distribution using a flow cytometer.

3. Western Blot Analysis of Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key proteins following **AT7519 TFA** treatment.

Materials:

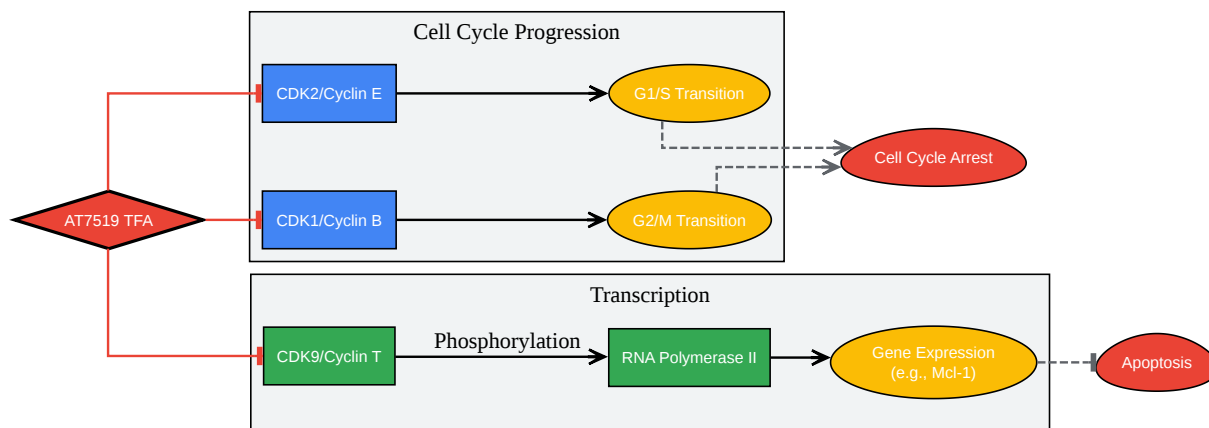
- **AT7519 TFA**
- 6-well plates
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels

- PVDF membrane
- Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-phospho-RNA Polymerase II CTD (Ser2/5), anti-cleaved PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

Procedure:

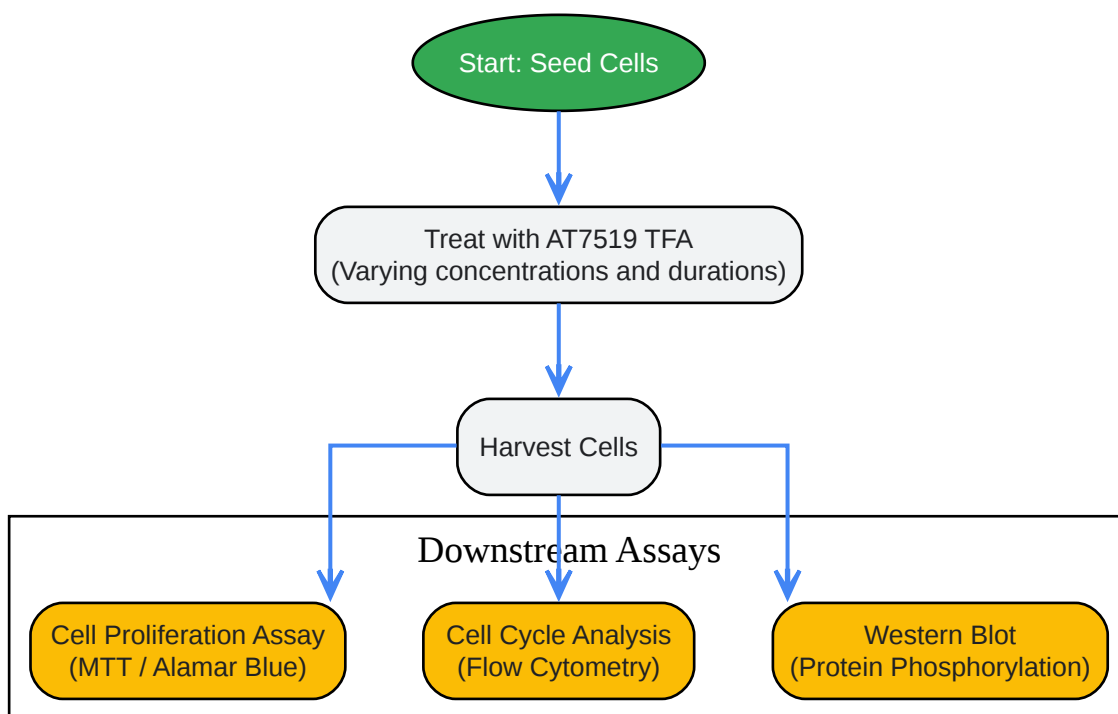
- Seed HCT116 cells at a density of 0.5×10^6 cells/mL in 6-well plates and allow them to recover for 16 hours.[\[4\]](#)[\[9\]](#)
- Treat the cells with **AT7519 TFA** at the indicated concentrations for a specified time (e.g., 24 hours).[\[4\]](#)
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescence detection system.

Visualizations



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Caption: **AT7519 TFA** inhibits CDKs, leading to cell cycle arrest and apoptosis.



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Caption: General experimental workflow for studying the effects of **AT7519 TFA**.

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